molecular formula C7H13FO3 B6314075 Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate CAS No. 83769-18-0

Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate

Cat. No. B6314075
CAS RN: 83769-18-0
M. Wt: 164.17 g/mol
InChI Key: TXBNWQVBKMGKOK-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate (FHMBA) is a synthetic compound with a range of potential applications in scientific research. It has been studied extensively for its biochemical and physiological effects, as well as its potential as a lab experiment tool.

Scientific Research Applications

Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has been used in scientific research to study the effects of various compounds on cell growth and development. It has been used to study the effects of compounds on cell cycle progression and apoptosis, as well as to study the effects of compounds on gene expression. Additionally, Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has been used to study the effects of compounds on signal transduction pathways, as well as to study the effects of compounds on protein-protein interactions.

Mechanism of Action

Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate is believed to act as an inhibitor of the enzyme acetyl-CoA synthetase, which is involved in the synthesis of acetyl-CoA. Acetyl-CoA is an important intermediate in the metabolism of fatty acids and is necessary for the biosynthesis of other important molecules, such as cholesterol and isoprenoids. By inhibiting the enzyme, Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate can inhibit the production of acetyl-CoA, leading to a decrease in the production of these molecules.
Biochemical and Physiological Effects
Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of acetyl-CoA and reduce the production of cholesterol and other important molecules. Additionally, Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has been shown to induce cell cycle arrest and apoptosis in some cell types. It has also been shown to inhibit the production of reactive oxygen species and to reduce inflammation.

Advantages and Limitations for Lab Experiments

Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate has several advantages for use in lab experiments. It is a relatively stable compound, with a low toxicity and high solubility in water. Additionally, it is relatively inexpensive to produce and can be synthesized in a relatively short amount of time. However, Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate also has some limitations. It is not as widely available as some other compounds, and it can be difficult to obtain in large quantities. Additionally, it is not as well-studied as some other compounds, and its effects on different cell types and in different conditions are not yet fully understood.

Future Directions

There are a number of potential future directions for the use of Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate in scientific research. These include further studies into its effects on cell cycle progression and apoptosis, as well as its effects on signal transduction pathways and protein-protein interactions. Additionally, further studies could be conducted into its potential use as an inhibitor of acetyl-CoA synthetase and its effects on the production of cholesterol and other molecules. Finally, further studies into its potential use as an anti-inflammatory agent and its effects on inflammation could also be conducted.

Synthesis Methods

Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate can be synthesized from ethyl 3-fluorobutyrate and 2-hydroxy-3-methylbutanoic acid. The reaction involves the use of a strong acid catalyst and a base, such as sodium hydroxide, to form the desired product. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent the formation of undesired byproducts.

properties

IUPAC Name

ethyl 3-fluoro-2-hydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO3/c1-4-11-6(10)5(9)7(2,3)8/h5,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBNWQVBKMGKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-fluoro-2-hydroxy-3-methylbutanoate

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